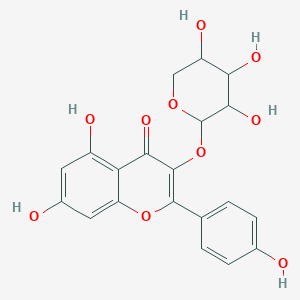

Kaempferol 3-O-arabinoside

Descripción

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of Kaempferol 3-O-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-arabinoside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. As a derivative of the widely studied flavonol kaempferol, this compound exhibits a range of biological activities, making it a promising candidate for drug development and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of Kaempferol 3-O-arabinoside, detailing quantitative data, experimental protocols for its extraction and analysis, and the biosynthetic pathway responsible for its formation in plants.

Natural Sources of this compound

This compound has been identified in a variety of plant species, spanning different families and geographical locations. The concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. Key botanical sources include:

-

Nectandra hihua : The leaves of this plant are a known source of this compound.[1]

-

Sauropus spatulifolius : This plant has also been reported to contain this compound.

-

Hypericum erectum : This species of St. John's Wort is another documented source.

-

Xylopia emarginata : This plant has been shown to contain this compound.

-

Mango (Mangifera indica L.) Peels : The peels of mangoes, often considered a waste product, have been identified as a source of various flavonoids, including derivatives of kaempferol.[2][3]

-

Walnut (Juglans regia L.) Leaves : The leaves of the common walnut tree are known to contain a variety of phenolic compounds, with this compound being among them.

While the presence of this compound has been confirmed in these sources, comprehensive quantitative data remains limited in the publicly available scientific literature. The table below summarizes the available information on the quantification of total flavonoids or related compounds in some of these sources, which may provide an indirect indication of the potential for this compound content.

Quantitative Data Summary

| Plant Source | Plant Part | Compound Measured | Concentration/Yield | Analytical Method | Reference |

| Mangifera indica L. (Mango) | Peel | Total Flavonoids | Up to 329.36 mg Quercetin (B1663063) Equivalents/100 g Fresh Weight | UV-Vis Spectrophotometry | |

| Juglans regia L. (Walnut) | Leaves | Total Flavonoids | 55.64 mg Quercetin Equivalents/g Dry Weight | Spectrophotometry | [4] |

| Cassia alata | Mature Leaves | Kaempferol-3-O-gentiobioside | 2.0 to 5.0% | HPLC | [5] |

Note: The data presented for mango and walnut represents total flavonoid content and not specifically this compound. The data for Cassia alata is for a different kaempferol glycoside and is included for comparative purposes. Further research is required to determine the precise concentration of this compound in its various natural sources.

Experimental Protocols

Extraction and Isolation of Kaempferol Glycosides from Lindera neesiana

This protocol describes a general method for the extraction and isolation of kaempferol glycosides, which can be adapted for the specific isolation of this compound from other plant sources.[6]

a. Extraction:

-

Air-dry the plant material (e.g., leaves and twigs) and grind into a fine powder.

-

Macerate the powdered material in 60% ethanol (B145695) at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b. Isolation:

-

Suspend the crude extract in water and subject it to column chromatography on MCI gel, eluting with a stepwise gradient of methanol (B129727) in water.

-

Further fractionate the obtained fractions using Sephadex LH-20 column chromatography.

-

Purify the fractions containing the target compound using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

-

Final purification can be achieved through silica (B1680970) gel column chromatography to yield the pure kaempferol glycoside.

Quantification of Kaempferol and its Glycosides by HPLC-DAD

This method can be used for the quantitative analysis of this compound in plant extracts.[7]

a. Sample Preparation:

-

Extract the powdered plant material with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.

-

Filter the extract and, if necessary, hydrolyze the glycosides to the aglycone (kaempferol) by acid treatment to simplify analysis, though this is not suitable for quantifying the specific glycoside. For glycoside-specific analysis, direct injection of the filtered extract is performed.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile, increasing over time to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for kaempferol glycosides (typically around 265 nm and 350 nm).

-

Quantification: Create a calibration curve using a pure standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Quantification by UPLC-MS/MS

For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.[8]

a. Sample Preparation:

-

Follow the same extraction procedure as for HPLC-DAD.

-

Dilute the extract in the initial mobile phase before injection.

b. UPLC-MS/MS Conditions:

-

UPLC: A sub-2 µm particle C18 column is used for rapid and high-resolution separation. The mobile phase and gradient are similar to HPLC but with faster run times.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound are monitored for high selectivity. An internal standard should be used for accurate quantification.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, culminating in a specific glycosylation step.

Caption: Biosynthetic pathway of this compound.

The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonol synthase (FLS) to produce the aglycone kaempferol. The final and specific step is the transfer of an arabinose moiety from UDP-arabinose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), namely a flavonol 3-O-arabinosyltransferase. In the model plant Arabidopsis thaliana, the gene UGT78D3 has been identified to encode a flavonol 3-O-arabinosyltransferase.[9]

Experimental Workflow for Identification and Quantification

Caption: General workflow for the study of this compound.

Conclusion

This compound is a promising natural compound found in various plant sources. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to identify high-yielding sources. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound. Furthermore, understanding its biosynthetic pathway opens up possibilities for metabolic engineering to enhance its production. This in-depth technical guide serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scribd.com [scribd.com]

- 3. Screening of mango (Mangifera indica L.) cultivars for their contents of flavonol O- and xanthone C-glycosides, anthocyanins, and pectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Profiling, Bioactive Properties, and Anticancer and Antimicrobial Potential of Juglans regia L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijariie.com [ijariie.com]

- 8. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Flavonol Profiling and Transcriptome Coexpression Analysis Leading to Decoding Gene–Metabolite Correlations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation and Purification of Kaempferol 3-O-arabinoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Kaempferol (B1673270) 3-O-arabinoside, a flavonoid glycoside with significant antioxidant properties. This document details the extraction from plant sources, fractionation, and purification to yield a high-purity compound suitable for further research and development.

Introduction

Kaempferol 3-O-arabinoside is a naturally occurring flavonoid found in various medicinal plants, including Nectandra hihua and parsley (Petroselinum crispum).[1][2] Like other kaempferol glycosides, it is investigated for its potential therapeutic applications, which necessitates efficient and reliable methods for its isolation and purification. This guide outlines a general yet detailed workflow, from the initial extraction to the final purification and structural confirmation.

Overall Workflow for Isolation and Purification

The process begins with the extraction of the target compound from plant material, followed by a series of chromatographic steps to separate it from other phytochemicals. The purity of the final compound is assessed using analytical techniques, and its structure is confirmed by spectroscopic methods.

References

The Biosynthesis of Kaempferol 3-O-arabinoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-O-arabinoside, a glycosylated flavonol, is a naturally occurring plant secondary metabolite with a range of potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems. This technical guide provides an in-depth overview of the biosynthetic pathway leading to kaempferol 3-O-arabinoside, with a focus on the enzymatic steps and regulatory aspects. The pathway is elucidated from the general phenylpropanoid pathway to the final arabinosylation step, primarily drawing on research from the model plant Arabidopsis thaliana. This document includes a detailed description of the enzymatic reactions, a summary of quantitative data, and generalized experimental protocols for the characterization of the key enzymes involved.

Introduction

Flavonoids are a diverse class of polyphenolic compounds synthesized by plants that play crucial roles in various physiological processes, including pigmentation, UV protection, and defense against pathogens. Kaempferol, a prominent flavonol, and its glycosylated derivatives are widely distributed in the plant kingdom. Glycosylation, the enzymatic addition of sugar moieties, significantly impacts the solubility, stability, and biological activity of flavonoids. This compound is one such glycoside, where an arabinose sugar is attached to the 3-hydroxyl group of the kaempferol aglycone. This modification is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs).

The Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway to produce the kaempferol aglycone. The final step involves the specific attachment of an arabinose moiety.

Phenylpropanoid Pathway: The Precursor Supply

The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavonoid Biosynthesis: Formation of the Kaempferol Aglycone

p-Coumaroyl-CoA enters the flavonoid pathway, where a series of enzymatic reactions lead to the formation of the flavonol, kaempferol.

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to produce dihydrokaempferol (B1209521).

-

Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C2 and C3 of dihydrokaempferol to yield the flavonol, kaempferol.

Final Glycosylation Step: The Formation of this compound

The final and specific step in the biosynthesis of this compound is the transfer of an arabinose sugar from an activated sugar donor to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glycosyltransferase.

-

Flavonol 3-O-arabinosyltransferase (F3AraT): In the model plant Arabidopsis thaliana, this activity is attributed to the enzyme encoded by the gene UGT78D3 (At5g17030) .[1][2] This enzyme utilizes UDP-arabinose as the sugar donor and transfers the arabinosyl moiety specifically to the 3-position of flavonol aglycones, including kaempferol.[1]

dot

Caption: Biosynthetic pathway of this compound.

Quantitative Data

| Parameter | Value/Observation | Organism/Tissue | Reference |

| Enzyme | UGT78D3 (Flavonol 3-O-arabinosyltransferase) | Arabidopsis thaliana | [1] |

| Substrate Specificity (Aglycone) | Active on flavonol aglycones (kaempferol, quercetin, myricetin, isorhamnetin). No activity on cyanidin (B77932) or flavonoid 3-O-glycosides. | In vitro (recombinant protein) | [1] |

| Substrate Specificity (Sugar Donor) | Strict specificity for UDP-arabinose. No activity with UDP-xylose, UDP-galactose, UDP-glucose, or UDP-rhamnose. | In vitro (recombinant protein) | [1] |

| Metabolite | Kaempferol Glycosides | Arabidopsis thaliana | [1][3] |

| Distribution | Major flavonols in leaves, stems, and flowers. | A. thaliana | [1] |

| Relative Abundance in Stems | Kaempferol glycosides are among the most abundant flavonols. | A. thaliana stems | [3] |

| Effect of ugt78d3 Knockdown | Levels of flavonol 3-O-arabinosides are reduced. | A. thaliana | [1] |

Experimental Protocols

The following sections provide generalized protocols for the key experiments required to characterize the biosynthesis of this compound. These protocols are based on established methodologies and should be optimized for specific laboratory conditions.

Heterologous Expression and Purification of UGT78D3

This protocol describes the expression of UGT78D3 in Escherichia coli and its subsequent purification.

dot

Caption: Workflow for UGT78D3 recombinant protein expression and purification.

Methodology:

-

Cloning:

-

Isolate total RNA from Arabidopsis thaliana floral tissues, where UGT78D3 is highly expressed.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of UGT78D3 (At5g17030) by PCR using gene-specific primers with appropriate restriction sites.

-

Clone the PCR product into a suitable E. coli expression vector, such as pGEX (for a GST-tag) or pET (for a His-tag).

-

Verify the construct by sequencing.

-

-

Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight and then inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl or phosphate (B84403) buffer with NaCl, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the recombinant UGT78D3 protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Assess the purity of the eluted protein by SDS-PAGE and determine the protein concentration using a method such as the Bradford assay.

-

In Vitro Enzyme Assay for UGT78D3

This protocol outlines a method to determine the enzymatic activity of the purified recombinant UGT78D3.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.0-8.0)

-

Purified recombinant UGT78D3

-

Kaempferol (dissolved in a small amount of DMSO or methanol) as the acceptor substrate.

-

UDP-arabinose as the sugar donor.

-

-

Include a control reaction without the enzyme or without UDP-arabinose.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of acidic methanol (B129727) or another suitable quenching agent.

-

Centrifuge to pellet the precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Separate the reaction products on a C18 reverse-phase column using a gradient of acetonitrile (B52724) and water (both containing a small amount of formic acid).

-

Monitor the elution profile at a wavelength suitable for flavonoids (e.g., 350 nm).

-

Identify the this compound product by comparing its retention time and mass spectrum to an authentic standard if available, or by detailed mass fragmentation analysis.

-

-

Kinetic Analysis (Optional but Recommended):

-

To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate (e.g., kaempferol) while keeping the other substrate (UDP-arabinose) at a saturating concentration.

-

Measure the initial reaction velocity at each substrate concentration.

-

Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate Km and Vmax.

-

Extraction and Quantification of this compound from Plant Tissues

This protocol describes the extraction and analysis of this compound from plant material.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable solvent, such as 80% methanol, at a ratio of 1:10 (w/v).

-

Vortex or sonicate the mixture to ensure thorough extraction.

-

Centrifuge to pellet the solid plant material.

-

Collect the supernatant.

-

-

Analysis:

-

Filter the extract through a 0.22 µm filter.

-

Analyze the extract by HPLC or LC-MS as described in the enzyme assay protocol.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with an authentic standard.

-

Conclusion

The biosynthesis of this compound is a well-defined pathway involving enzymes from the general phenylpropanoid and flavonoid pathways, culminating in a specific glycosylation event catalyzed by a flavonol 3-O-arabinosyltransferase. In Arabidopsis thaliana, this final step is mediated by the UGT78D3 enzyme. While the key components of this pathway have been identified, further research is needed to fully characterize the kinetic properties of the involved enzymes and to quantify the in vivo flux through this pathway in different plant species and under various environmental conditions. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and engineer the biosynthesis of this and other valuable flavonoid glycosides.

References

- 1. Comprehensive Flavonol Profiling and Transcriptome Coexpression Analysis Leading to Decoding Gene–Metabolite Correlations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonols modulate lateral root emergence by scavenging reactive oxygen species in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferol 3-O-arabinoside: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Kaempferol 3-O-arabinoside, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound, a glycosidic derivative of kaempferol, possesses a molecular structure that dictates its chemical and physical characteristics. The presence of the arabinose sugar moiety significantly influences its solubility and bioavailability compared to its aglycone form, kaempferol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H18O10 | [1][2] |

| Molecular Weight | 418.3 g/mol | [1] |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMSO. | |

| Predicted Water Solubility | 1.02 g/L | |

| Predicted logP | 0.79 - 0.99 | |

| Predicted pKa (Strongest Acidic) | 6.43 |

Note: Predicted values are computationally derived and may not reflect experimental results.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation into therapeutic agents. While specific experimental stability data for this compound is limited in publicly available literature, general knowledge of flavonoid stability provides valuable insights. Flavonoids are susceptible to degradation by factors such as pH, temperature, and light.

Thermal Stability: Limited specific data exists for the thermal degradation of this compound. However, studies on its aglycone, kaempferol, suggest that it is relatively stable at temperatures up to 100°C, with degradation occurring at higher temperatures. The glycosidic bond in this compound may influence its thermal stability.

pH Stability: The pH of the environment can significantly impact the stability of flavonoids. Generally, flavonoids are more stable in acidic conditions and tend to degrade in neutral to alkaline conditions. This degradation can involve the opening of the heterocyclic C-ring and subsequent oxidative reactions.

Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. This photodegradation can result in the loss of biological activity. Therefore, it is recommended to store this compound and its formulations in light-protected containers.

Experimental Protocols

Thermal Stability Assessment (Forced Degradation)

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffered solution).

-

Place the solutions in sealed vials to prevent solvent evaporation.

-

Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for specific time intervals.

-

At each time point, withdraw a sample and cool it to room temperature.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

-

A control sample should be stored at a reference temperature (e.g., 4°C) and analyzed at the same time points.

pH Stability Assessment

Objective: To determine the degradation kinetics of this compound at different pH values.

Methodology:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Prepare stock solutions of this compound and dilute them in each buffer to a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

-

At various time intervals, collect aliquots from each solution.

-

Immediately analyze the aliquots by a validated HPLC method to quantify the amount of undegraded this compound.

-

Calculate the degradation rate constants at each pH.

Photostability Assessment

Objective: To assess the impact of light exposure on the stability of this compound.

Methodology:

-

Prepare solutions of this compound in a transparent solvent.

-

Expose the solutions to a controlled light source that mimics the UV and visible light spectrum of sunlight (e.g., a xenon lamp in a photostability chamber).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Monitor the light exposure using a calibrated radiometer.

-

At predetermined time points, withdraw samples from both the exposed and control groups.

-

Analyze the samples using a validated HPLC method to measure the concentration of this compound and identify any photodegradation products.

Signaling Pathways

Kaempferol and its glycosides have been reported to exert their biological effects, particularly their anti-inflammatory and antioxidant activities, through the modulation of key signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6][7]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaempferol and its derivatives can inhibit this pathway, thereby reducing inflammation.[4][5][6][7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. Kaempferol glycosides have been shown to modulate this pathway, contributing to their anti-inflammatory and other biological activities.[3]

References

- 1. Kaempferol 3-alpha-L-arabinopyranoside | C20H18O10 | CID 5481882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | C20H18O10 | CID 14749097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Kaempferol 3-O-arabinoside

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Kaempferol 3-O-arabinoside, a naturally occurring flavonoid glycoside. Due to the limited availability of a complete, published dataset specifically for this compound, this document presents data from its aglycone, Kaempferol, and closely related glycosides to provide a comprehensive and inferred spectroscopic profile. The guide also includes detailed experimental protocols and illustrates key signaling pathways modulated by this class of compounds.

Spectroscopic Data

The ultraviolet (UV) and infrared (IR) spectra are crucial for the structural elucidation and characterization of flavonoid glycosides. The data presented below is compiled from spectroscopic studies of Kaempferol and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids typically shows two major absorption bands: Band I (300-380 nm), corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm), related to the A-ring benzoyl system. Glycosylation at the 3-hydroxyl position generally causes a hypsochromic (blue) shift in Band I compared to the aglycone.

Table 1: UV-Vis Absorption Maxima (λmax) of Kaempferol and Related Glycosides in Methanol (B129727) (MeOH)

| Compound | Band II (nm) | Band I (nm) |

| Kaempferol | 266 | 366 |

| Kaempferol 3-O-rutinoside | 266 | 352 |

| Kaempferol 3-O-glucoside | ~265 | ~350 |

| This compound (Predicted) | ~265 | ~350-355 |

Note: Data for Kaempferol and Kaempferol 3-O-rutinoside are from experimental reports[1][2][3]. Predicted values for this compound are based on typical shifts observed for 3-O-glycosides.

The use of shift reagents can provide further structural information by indicating the presence and location of free hydroxyl groups.

Table 2: UV-Vis Spectral Shifts of a Representative Kaempferol 3-O-glycoside (Kaempferol 3-O-rutinoside) with Shift Reagents [3][4]

| Reagent | Band II Shift (nm) | Band I Shift (nm) | Inference |

| NaOMe | +10 to +20 | +40 to +60 (may degrade) | Presence of free 4'- and 7-OH groups. |

| AlCl₃ | +15 to +25 | +45 to +60 | Presence of a free 5-OH group. |

| AlCl₃/HCl | +15 to +25 | +45 to +60 | Stable shift confirms a 5-OH group; rules out ortho-dihydroxyl groups. |

| NaOAc | +5 to +10 | +15 to +25 | Presence of a free 7-OH group. |

| NaOAc/H₃BO₃ | No significant shift | No significant shift | Absence of ortho-dihydroxyl groups on A or B rings. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for hydroxyl, carbonyl, aromatic, and glycosidic linkages.

Table 3: Characteristic FT-IR Absorption Bands for Kaempferol and its Glycosides (KBr Pellet Method)

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 (broad) | O-H stretching | Phenolic and sugar hydroxyl groups[2] |

| ~2920 | C-H stretching | Aliphatic C-H from the sugar moiety |

| ~1655 | C=O stretching | γ-pyrone carbonyl group[5] |

| ~1610 | C=C stretching | Aromatic ring stretching[2] |

| ~1500 | C=C stretching | Aromatic ring stretching |

| ~1170 | C-O-C stretching | Glycosidic linkage |

| ~1060 | C-O stretching | Alcohol/Phenol C-O bonds[5] |

| ~830 | C-H bending | Out-of-plane bending for para-substituted B-ring |

Note: Data is inferred from spectra of Kaempferol and related flavonoid glycosides[2][5][6].

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a flavonoid glycoside like this compound.

UV-Vis Spectroscopy Protocol

This protocol describes the standard method for obtaining a UV-Vis spectrum in methanol and using diagnostic shift reagents.[4]

-

Sample Preparation: Prepare a stock solution of the isolated compound (e.g., 1 mg/mL) in spectroscopic grade methanol. From this, prepare a dilute solution (e.g., 5-25 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.2-0.8 AU).[7]

-

Methanol (MeOH) Spectrum:

-

Calibrate the UV-Vis spectrophotometer with methanol as the blank.

-

Record the spectrum of the sample solution from 200 to 450 nm.

-

Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.

-

-

Shift Reagent Spectra:

-

Sodium Methoxide (NaOMe): To the sample cuvette, add 2-3 drops of a freshly prepared 2.5 M NaOMe solution in methanol. Mix and immediately record the spectrum. Record again after 5 minutes to check for degradation.[4]

-

Aluminum Chloride (AlCl₃): Add 5-6 drops of a 1% AlCl₃ solution in methanol to a fresh sample cuvette. Mix and record the spectrum.[4]

-

AlCl₃/HCl: To the cuvette from the previous step, add 2-3 drops of concentrated HCl. Mix and record the spectrum.[4]

-

Sodium Acetate (NaOAc): Add a small amount of anhydrous NaOAc powder to a fresh sample cuvette, shake to saturate, and record the spectrum.

-

NaOAc/Boric Acid (H₃BO₃): To the cuvette from the NaOAc step, add a small amount of boric acid powder, shake to saturate, and record the spectrum.

-

-

Data Analysis: Compare the shifts in λmax relative to the original methanol spectrum to interpret the substitution pattern of hydroxyl groups as detailed in Table 2.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This protocol outlines the preparation of a potassium bromide (KBr) pellet for solid-state FT-IR analysis.[8]

-

Sample Preparation: Gently grind 1-2 mg of the dry, pure compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogenous powder is obtained.

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8][9]

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their frequencies, intensities, and shapes (as detailed in Table 3).

Visualization of Signaling Pathways

Kaempferol and its glycosides are known to exert significant antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.[10][11] The diagrams below illustrate the inhibitory effect of this compound on the pro-inflammatory NF-κB pathway and its activating role in the Nrf2 antioxidant response pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]

- 6. The Study of Amorphous Kaempferol Dispersions Involving FT-IR Spectroscopy [mdpi.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 10. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]

- 11. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Biological Activities of Kaempferol 3-O-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-O-arabinoside (Ka-3-O-ara) is a naturally occurring flavonoid glycoside found in various medicinal plants. As a derivative of kaempferol, a well-studied flavonol with diverse pharmacological properties, Ka-3-O-ara is a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the initial screening of the biological activities of Kaempferol 3-O-arabinoside, with a focus on its antioxidant, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities of Kaempferol Glycosides

The initial screening of this compound and its related glycosides has revealed a spectrum of biological activities. The data presented below is a compilation from various in vitro studies and serves as a baseline for further investigation. It is important to note that while specific data for this compound is included where available, data from closely related structures like Kaempferol 3-O-rhamnoside and Kaempferol 3-O-rutinoside are also presented to provide a broader context of the potential activities of this class of compounds.

Antioxidant Activity

The antioxidant potential of kaempferol glycosides is a key area of investigation. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). While one study notes that this compound possesses "good antioxidant capacity," specific quantitative data is often not provided[1]. The table below includes data for a closely related rhamnoside derivative.

| Compound | Antioxidant Assay | IC50 Value | Reference Compound | Reference IC50 |

| Kaempferol-3-O-alpha-L-rhamnoside | DPPH Radical Scavenging | 14.6 µg/mL[2] | BHT | 5.45 µg/mL[2] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and natural compounds are being extensively explored for their anti-inflammatory properties. The anti-inflammatory effects of kaempferol glycosides are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Kaempferol and its derivatives have been shown to suppress the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

| Compound | Assay | Cell Line | Effect |

| Kaempferol-3-O-β-rutinoside | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition of NO activity[3] |

| Kaempferol | COX-2 Expression | JB6 P+ mouse epidermal cells | Suppressed UVB-induced COX-2 protein expression |

Cytotoxic Activity

The evaluation of cytotoxic activity against various cancer cell lines is a critical step in the discovery of new anti-cancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. The IC50 value, which represents the concentration of a compound that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity.

| Compound | Cell Line | IC50 Value |

| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | 227 µM[4] |

| Kaempferol-3-O-rhamnoside | HC-04 (Non-cancerous) | 448 µM[4] |

| Kaempferol-3-O-[α-l-rhamnopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→6)-O]-β-d-glucopyranoside | HL-60 (Leukemia) | 13.2 µg/mL[5] |

| Kaempferol-3-O-[α-l-rhamnopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→6)-O]-β-d-glucopyranoside | K562 (Leukemia) | 10.8 µg/mL[5] |

| Kaempferol-3-O-[α-l-rhamnopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→6)-O]-β-d-glucopyranoside | U937 (Leukemia) | 13.5 µg/mL[5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in the initial screening of this compound and its related compounds.

Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Reaction Mixture : Add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.

-

Incubation : Incubate the plate at room temperature for 30 minutes in the dark.

-

Absorbance Measurement : Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

IC50 Determination : The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

-

ABTS Radical Cation Generation : Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to form the ABTS radical cation.

-

Working Solution Preparation : Dilute the ABTS radical cation solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Reaction Mixture : Add 10 µL of the test compound (at various concentrations) to 200 µL of the ABTS working solution in a 96-well plate.

-

Incubation : Incubate the plate at room temperature for 6 minutes.

-

Absorbance Measurement : Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination : Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

FRAP Reagent Preparation : Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction Mixture : Add 30 µL of the test compound (at various concentrations) to 900 µL of the FRAP reagent.

-

Incubation : Incubate the mixture at 37°C for 30 minutes.

-

Absorbance Measurement : Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

-

Standard Curve : A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

Results Expression : The results are expressed as mmol Fe²⁺ equivalents per gram of the sample.

Anti-inflammatory Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation : Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite (B80452) Measurement : Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement : Measure the absorbance at 540 nm.

-

Calculation : The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment : Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 490 nm.

-

Calculation and IC50 Determination : The percentage of cell viability is calculated, and the IC50 value is determined as previously described.

Modulation of Signaling Pathways

Kaempferol and its glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Kaempferol and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3][6][7][8] This inhibition is often achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Kaempferol has been shown to modulate the MAPK pathway, which includes ERK, JNK, and p38 kinases, thereby influencing cell fate.[3][7][9][10][11]

Figure 2: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Kaempferol has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[7][8][12][13][14]

Figure 3: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Overview

The initial screening of a natural product like this compound typically follows a systematic workflow, from extraction and isolation to in vitro biological evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

The Antioxidant Potential of Kaempferol 3-O-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, particularly its antioxidant capacity. This technical guide provides an in-depth analysis of the antioxidant potential of Kaempferol 3-O-arabinoside, summarizing available quantitative data, detailing experimental protocols for its assessment, and elucidating the underlying molecular mechanisms. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant compounds.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an overabundance of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found in various plants, are renowned for their potent antioxidant activities.

Kaempferol, a prominent flavonol, and its glycosidic derivatives have been the subject of extensive research. This compound, also known as Juglanin, is one such glycoside where an arabinose sugar moiety is attached to the kaempferol backbone. This structural modification can influence the compound's bioavailability, solubility, and biological activity. This guide focuses specifically on the antioxidant potential of this compound, providing a detailed overview of its efficacy and mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, allowing for a comparative assessment of its potency.

| Assay | Compound | IC50 / Value | Source |

| DPPH Radical Scavenging | This compound | 38.4 ± 0.13 µg/mL | [This value is cited in commercial product information, the primary research article is yet to be identified] |

| DPPH Radical Scavenging | Kaempferol-3-O-rhamnoside | 530 µg/mL | [1] |

| DPPH Radical Scavenging | Rosa damascena extract (containing this compound) | 2.24 µg/mL | [1] |

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. Data for ABTS, FRAP, and ORAC assays for the pure compound are limited in the currently available literature.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following sections detail the methodologies for common antioxidant assays that can be employed to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A suitable standard, such as ascorbic acid or Trolox, should be run in parallel.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add the this compound solutions to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A standard, such as Trolox, is used to create a standard curve.

-

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Prepare various concentrations of this compound.

-

Add the this compound solutions to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The results are expressed as mmol Fe(II) equivalents per gram of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. The assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Protocol using HepG2 cells:

-

Seed HepG2 human liver cancer cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with a suitable buffer.

-

Load the cells with DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

-

Remove the DCFH-DA solution and wash the cells.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

The CAA value is calculated based on the area under the fluorescence curve.

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant defense system.

Antioxidant Assay Workflow

The general workflow for assessing the antioxidant potential of a compound like this compound involves a series of in vitro chemical and cellular assays.

Caption: Workflow for assessing the antioxidant potential of this compound.

Modulation of Intracellular Signaling Pathways

Kaempferol and its glycosides, including the 3-O-arabinoside form, have been shown to exert their antioxidant effects by influencing critical signaling cascades. These pathways play a central role in regulating the expression of antioxidant enzymes and inflammatory mediators.

Caption: Key signaling pathways modulated by this compound.

4.2.1. Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. While direct evidence for this compound is still emerging, studies on kaempferol and its other glycosides suggest that it can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant capacity.

4.2.2. NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). In its inactive state, NF-κB is bound to the inhibitory protein IκBα in the cytoplasm. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound, also known as juglanin, has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB in rat chondrocytes, thereby suppressing the inflammatory response.[2]

4.2.3. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in various cellular processes, including inflammation, proliferation, and apoptosis. The main MAPK families are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Oxidative stress can activate these kinases, which in turn can lead to the activation of transcription factors like NF-κB. Studies on kaempferol have demonstrated its ability to inhibit the phosphorylation of p38, JNK, and ERK, suggesting that its anti-inflammatory and antioxidant effects are, at least in part, mediated through the modulation of the MAPK pathway.

Conclusion

This compound exhibits promising antioxidant potential through both direct radical scavenging and the modulation of key intracellular signaling pathways, including Nrf2, NF-κB, and MAPK. The available quantitative data, although limited, suggests a notable antioxidant capacity. Further research is warranted to fully elucidate its in vivo efficacy, bioavailability, and the specific molecular interactions that govern its bioactivity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future investigations into this promising natural compound for its potential application in the prevention and treatment of oxidative stress-related diseases.

References

Preliminary Anticancer Studies on Kaempferol Glycosides: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer studies on kaempferol (B1673270) and its glycosidic derivatives. While the primary focus of this document is to shed light on the anticancer potential of Kaempferol 3-O-arabinoside, the existing body of scientific literature offers limited specific data on this particular compound. Therefore, this guide presents a broader analysis of kaempferol and its closely related glycosides, such as Kaempferol 3-O-rhamnoside, to infer the potential mechanisms and activities of this compound. The information compiled herein is intended to serve as a foundational resource for furthering research and development in this promising area of oncology.

Introduction to Kaempferol and its Glycosides

Kaempferol is a natural flavonol, a type of flavonoid, found in a variety of plants and plant-derived foods.[1][2][3] It is known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] In nature, kaempferol often exists in glycosidic forms, where a sugar molecule is attached to the kaempferol backbone. These glycosides, such as this compound, are believed to play a significant role in the bioavailability and biological activity of kaempferol. Numerous in vitro and in vivo studies have demonstrated the ability of kaempferol and its derivatives to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types.[1][2][4]

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative data from various in vitro studies on the anticancer effects of kaempferol and its glycosides on different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Kaempferol and its Glycosides

| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time (hours) | Reference |

| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | MTT | 227 µM | 24 | [5] |

| Kaempferol | PC-3 (Prostate Cancer) | Alamar Blue | 16.9 µM | Not Specified | [6] |

| Kaempferol | MDA-MB-231 (Breast Cancer) | MTS | Not specified, but effective suppression | 72 | [7] |

| Kaempferol | Huh7 (Hepatocellular Carcinoma) | Not Specified | 4.75 µM | Not Specified | [8] |

| Kaempferol | MDA-MB-231 (Breast Cancer) | Not Specified | 60.0 ± 16.3 µM | 48 | [8] |

| Kaempferol | MDA-MB-231 (Breast Cancer) | Not Specified | 204.7 ± 8.9 µM | 24 | [8] |

Table 2: In Vivo Antitumor Activity of Kaempferol Glycosides

| Compound | Animal Model | Cancer Type | Dose | Tumor Growth Inhibition (%) | Reference |

| Kaempferol-3-O-alpha-L-rhamnoside | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 50 mg/kg | 70.89 ± 6.62 | [9][10] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of kaempferol and its derivatives are mediated through the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.

Apoptosis Induction

Kaempferol induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1][6] This leads to the activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately resulting in programmed cell death.[5][11][12]

Figure 1: Proposed apoptotic signaling pathway of this compound.

Cell Cycle Arrest

Kaempferol has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][3][13] This is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1, Cyclin A, and Cyclin B.[13] Furthermore, kaempferol can upregulate p53 and its phosphorylation, which plays a crucial role in mediating cell cycle arrest and apoptosis.[13]

Figure 2: Proposed cell cycle arrest pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of compounds like this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, CDK1, p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General experimental workflow for in vitro anticancer studies.

Conclusion and Future Directions

The available evidence strongly suggests that kaempferol and its glycosides possess significant anticancer properties, mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines. While specific data for this compound is currently lacking, the consistent findings for related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

-

Isolating and purifying this compound to enable dedicated in vitro and in vivo studies.

-

Determining the IC50 values of this compound in a wide range of cancer cell lines.

-

Elucidating the specific molecular mechanisms of action, including its effects on key signaling pathways.

-

Conducting preclinical in vivo studies to evaluate its efficacy and safety in animal models.

A thorough investigation of this compound is warranted to fully understand its potential as a novel anticancer agent.

References

- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of caspase cascade pathway by kaempferol-3-O-rhamnoside in LNCaP prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Kaempferol Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism essential for healing, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The limitations and side effects of current anti-inflammatory drugs have spurred the search for novel therapeutic agents from natural sources. Flavonoids, a class of polyphenolic compounds abundant in fruits and vegetables, have garnered significant attention for their broad-spectrum pharmacological activities. Among these, Kaempferol (B1673270) and its glycosidic derivatives, such as Kaempferol 3-O-arabinoside, have emerged as promising candidates due to their potent anti-inflammatory properties. This document provides a comprehensive technical overview of the anti-inflammatory mechanisms of this compound and related Kaempferol glycosides, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of Kaempferol glycosides are multi-faceted, primarily involving the modulation of two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a host of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][2]

Inhibition of the NF-κB Signaling Pathway